Selinexor, also known as (S)-N-[(4-chlorophenyl)(1-{[(3R)-1-cyclopentyl-3-piperidyl]methyl}-1H-indazol-5-yl)methyl]-5-hydroxy-2-adamantanecarboxamide, is a first-in-class small molecule inhibitor of the nuclear export protein Exportin 1 (XPO1), also known as chromosome region maintenance 1 (CRM1) [, , , , , , , , , , , , , , , , ]. Selinexor is classified as a Selective Inhibitor of Nuclear Export (SINE) compound [, , , , , , , , , , , ]. It plays a crucial role in scientific research as a tool to study the biological processes governed by XPO1 and its various cargo proteins, including tumor suppressor proteins and growth regulatory proteins [, , , , , , , , , , , , , , , , , , , , , , , , , , ].
Identifying biomarkers: Research is needed to identify predictive biomarkers for Selinexor response and resistance in different cancer types. This would allow for better patient selection and personalized treatment strategies. []
Optimizing treatment regimens: Ongoing research is focused on optimizing Selinexor dosing and scheduling, as well as exploring novel combination therapies to enhance its efficacy and overcome drug resistance. [, ]
Selinexor is an innovative pharmaceutical compound that functions as a selective inhibitor of nuclear export, specifically targeting exportin-1. This protein plays a crucial role in the transport of various proteins and messenger RNAs from the nucleus to the cytoplasm. The overexpression of exportin-1 is linked to several malignancies, including multiple myeloma, where it contributes to the inactivation of tumor suppressor proteins and promotes oncogenic processes. By inhibiting this export pathway, Selinexor has demonstrated significant therapeutic potential in treating various cancers, particularly hematologic malignancies.
Selinexor is classified as a small molecule drug and is the first member of its pharmacological class known as selective inhibitors of nuclear export. It was developed by Karyopharm Therapeutics and has been approved by regulatory agencies, including the United States Food and Drug Administration, for use in patients with relapsed or refractory multiple myeloma.
The synthesis of Selinexor involves several key steps that include the formation of its core structure through various organic reactions. The specific methods utilized in its synthesis typically involve:
The molecular formula for Selinexor is C₁₈H₁₄F₆N₄O. The compound exhibits a complex structure characterized by:
The three-dimensional conformation of Selinexor allows it to effectively bind to exportin-1, blocking its nuclear export function.
Selinexor undergoes several chemical reactions that are critical for its activity:
These reactions are pivotal in mediating its therapeutic effects against cancer cells by promoting apoptosis and inhibiting cell proliferation.
Selinexor's mechanism of action primarily involves:
This dual mechanism not only promotes cell cycle arrest but also induces apoptosis in cancer cells.
Selinexor exhibits several notable physical and chemical properties:
These properties are critical for formulating Selinexor into effective dosage forms for clinical use.
Selinexor has significant applications in oncology:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2